3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide
Overview
Description
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide is a chemical compound with the molecular formula C7H8BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methoxy group at the sixth position, a methyl group at the second position, and an oxide group at the first position of the pyridine ring.
Mechanism of Action
Target of Action
It is known that bromopyridine derivatives are often used as building blocks in the preparation of nitrogen-containing heterocyclic compounds .
Mode of Action
Bromopyridine derivatives are known to interact with their targets through various chemical reactions, including suzuki-miyaura coupling .
Biochemical Pathways
Bromopyridine derivatives are known to be involved in various chemical reactions, suggesting they may influence a range of biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its liquid form, density, and boiling point suggest that it may have specific pharmacokinetic characteristics .
Result of Action
It is known that bromopyridine derivatives can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
It is known that the compound should be stored at 2-8°c, suggesting that temperature could affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide typically involves the bromination of 6-methoxy-2-methylpyridine followed by oxidation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The oxidation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and oxidation steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be further oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions typically occur in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled temperatures.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products include different oxidation states of the pyridine ring.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar structure but lacks the methoxy and oxide groups.
3-Bromo-2-methylpyridine: Similar structure but lacks the methoxy and oxide groups.
3,6-Dibromo-2-methylpyridine: Contains an additional bromine atom.
Uniqueness
3-Bromo-6-methoxy-2-methyl-pyridine 1-oxide is unique due to the presence of both a methoxy group and an oxide group on the pyridine ring.
Properties
IUPAC Name |
3-bromo-6-methoxy-2-methyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-5-6(8)3-4-7(11-2)9(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHNPEMIHCUEHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=[N+]1[O-])OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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